Cas no 2137546-01-9 (3-amino-1-benzothiophene-7-carboxylic acid)

3-amino-1-benzothiophene-7-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-amino-1-benzothiophene-7-carboxylic acid
- 2137546-01-9
- EN300-1116216
-
- インチ: 1S/C9H7NO2S/c10-7-4-13-8-5(7)2-1-3-6(8)9(11)12/h1-4H,10H2,(H,11,12)
- InChIKey: RFMWSIOBTYHSLY-UHFFFAOYSA-N
- ほほえんだ: S1C=C(C2C=CC=C(C(=O)O)C1=2)N
計算された属性
- せいみつぶんしりょう: 193.01974964g/mol
- どういたいしつりょう: 193.01974964g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 222
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 91.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
3-amino-1-benzothiophene-7-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1116216-1g |
3-amino-1-benzothiophene-7-carboxylic acid |
2137546-01-9 | 95% | 1g |
$1286.0 | 2023-10-27 | |
Enamine | EN300-1116216-1.0g |
3-amino-1-benzothiophene-7-carboxylic acid |
2137546-01-9 | 1g |
$1286.0 | 2023-06-09 | ||
Enamine | EN300-1116216-0.05g |
3-amino-1-benzothiophene-7-carboxylic acid |
2137546-01-9 | 95% | 0.05g |
$1080.0 | 2023-10-27 | |
Enamine | EN300-1116216-0.25g |
3-amino-1-benzothiophene-7-carboxylic acid |
2137546-01-9 | 95% | 0.25g |
$1183.0 | 2023-10-27 | |
Enamine | EN300-1116216-10g |
3-amino-1-benzothiophene-7-carboxylic acid |
2137546-01-9 | 95% | 10g |
$5528.0 | 2023-10-27 | |
Enamine | EN300-1116216-0.1g |
3-amino-1-benzothiophene-7-carboxylic acid |
2137546-01-9 | 95% | 0.1g |
$1131.0 | 2023-10-27 | |
Enamine | EN300-1116216-5.0g |
3-amino-1-benzothiophene-7-carboxylic acid |
2137546-01-9 | 5g |
$3728.0 | 2023-06-09 | ||
Enamine | EN300-1116216-0.5g |
3-amino-1-benzothiophene-7-carboxylic acid |
2137546-01-9 | 95% | 0.5g |
$1234.0 | 2023-10-27 | |
Enamine | EN300-1116216-10.0g |
3-amino-1-benzothiophene-7-carboxylic acid |
2137546-01-9 | 10g |
$5528.0 | 2023-06-09 | ||
Enamine | EN300-1116216-2.5g |
3-amino-1-benzothiophene-7-carboxylic acid |
2137546-01-9 | 95% | 2.5g |
$2520.0 | 2023-10-27 |
3-amino-1-benzothiophene-7-carboxylic acid 関連文献
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
10. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
3-amino-1-benzothiophene-7-carboxylic acidに関する追加情報
Professional Introduction to 3-amino-1-benzothiophene-7-carboxylic acid (CAS No. 2137546-01-9)
3-amino-1-benzothiophene-7-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2137546-01-9, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural properties and potential biological activities. This compound belongs to the benzothiophene family, a class of molecules characterized by a fused benzene ring and a thiophene ring, which are known for their broad spectrum of biological interactions. The presence of both an amino group and a carboxylic acid moiety in the molecular structure of 3-amino-1-benzothiophene-7-carboxylic acid makes it a versatile scaffold for further chemical modifications and functionalization, enabling its exploration in drug discovery and development.
The structural framework of 3-amino-1-benzothiophene-7-carboxylic acid (CAS No. 2137546-01-9) provides a privileged scaffold for designing molecules with potential therapeutic effects. The benzothiophene core is a well-documented motif in medicinal chemistry, with numerous derivatives exhibiting pharmacological activities ranging from antimicrobial to anticancer properties. The amino group at the 3-position and the carboxylic acid at the 7-position offer reactive sites for further derivatization, allowing chemists to fine-tune the electronic and steric properties of the molecule. This adaptability has made it a valuable building block in the synthesis of novel compounds targeting various disease pathways.
In recent years, there has been a surge in research focusing on heterocyclic compounds as pharmacophores due to their ability to mimic natural product scaffolds and interact with biological targets in complex ways. 3-amino-1-benzothiophene-7-carboxylic acid (CAS No. 2137546-01-9) has been explored in several preclinical studies for its potential role in modulating enzyme activity and receptor binding. Its benzothiophene core is particularly interesting because it can engage with multiple biological targets, including kinases, transcription factors, and ion channels, which are often implicated in chronic diseases such as cancer, inflammation, and neurodegeneration.
One of the most compelling aspects of 3-amino-1-benzothiophene-7-carboxylic acid (CAS No. 2137546-01-9) is its versatility in medicinal chemistry applications. The amino group can be acylated, alkylated, or used to form amides, while the carboxylic acid can be esterified or used to form salts. These modifications allow for the creation of libraries of derivatives with tailored pharmacokinetic profiles and improved bioavailability. Additionally, the presence of both functional groups provides opportunities for designing bivalent ligands that can simultaneously interact with two different binding sites on a target protein, potentially leading to enhanced potency and selectivity.
The synthesis of 3-amino-1-benzothiophene-7-carboxylic acid (CAS No. 2137546-01-9) has been optimized through various synthetic routes that leverage classical organic transformations such as cyclization, condensation, and oxidation-reduction reactions. Advanced techniques like transition-metal-catalyzed cross-coupling reactions have also been employed to introduce specific substituents at desired positions on the benzothiophene core. These synthetic strategies ensure high yields and purity, which are critical for downstream applications in drug development.
Recent studies have highlighted the potential of 3-amino-1-benzothiophene-7-carboxylic acid (CAS No. 2137546-01-9) as a lead compound for developing novel therapeutics. For instance, researchers have demonstrated its ability to inhibit certain kinases involved in cancer progression by binding to their active sites and disrupting their function. The compound’s ability to modulate kinase activity has sparked interest in its potential as an anticancer agent, particularly in targeting resistant forms of tumors that have evolved mechanisms to evade existing treatments.
Another area where 3-amino-1-benzothiophene-7-carboxylic acid (CAS No. 2137546-01-9) has shown promise is in the treatment of inflammatory diseases. In preclinical models, derivatives of this compound have exhibited anti-inflammatory effects by inhibiting key pro-inflammatory cytokines and enzymes. The benzothiophene scaffold’s ability to interact with nuclear factor kappa B (NFκB) signaling pathways has been particularly noted, suggesting its potential role in modulating immune responses.
The pharmacological evaluation of 3-amino-1-benzothiophene-7-carboxylic acid (CAS No. 2137546-01-9) has also revealed its neuroprotective properties. Studies indicate that certain derivatives can cross the blood-brain barrier and protect against neurodegenerative diseases by scavenging reactive oxygen species and inhibiting protease activity. These findings open up new avenues for treating conditions such as Alzheimer’s disease and Parkinson’s disease, where oxidative stress and protein aggregation play significant roles.
The future prospects for 3-amino-1-benzothiophene-7-carboxylic acid (CAS No. 2137546-01-9) are promising, with ongoing research aimed at identifying new derivatives with improved pharmacological profiles. Computational modeling techniques are being increasingly employed to predict the binding modes of this compound with biological targets, accelerating the drug discovery process. Additionally, green chemistry principles are being integrated into synthetic methodologies to ensure sustainable production practices.
In conclusion,3-amino-1-benzothiophene-7-carboxylic acid (CAS No. 2137546-01-9) represents a structurally intriguing compound with significant potential in pharmaceutical applications. Its unique combination of functional groups makes it a versatile scaffold for designing molecules with diverse biological activities. As research continues to uncover new therapeutic uses for this compound, it is likely to play an increasingly important role in the development of next-generation drugs targeting chronic diseases and beyond.
2137546-01-9 (3-amino-1-benzothiophene-7-carboxylic acid) 関連製品
- 1805253-36-4(3-(Chloromethyl)-6-(difluoromethyl)-2,4-dimethoxypyridine)
- 1418199-73-1(3-azidocyclopentane-1-carbonitrile)
- 34210-10-1(Prostaglandin E2-d4)
- 946308-46-9(N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-cyclohexylacetamide)
- 77280-30-9(N-(4-chlorophenyl)-2,6-dimethylmorpholine-4-carboxamide)
- 2171998-22-2(4-chloro-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}benzoic acid)
- 1806825-18-2(Methyl 4-(difluoromethyl)-2,6-dihydroxypyridine-3-acetate)
- 207233-95-2(Sodium dimethyldithiocarbamate hydrate)
- 2171712-99-3(4-(2-ethylmorpholin-4-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid)
- 2227867-87-8(rac-(1R,2S)-2-(2-chlorothiophen-3-yl)cyclopentan-1-ol)